molecular formula C20H14N4O4S B5709852 4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5709852
M. Wt: 406.4 g/mol
InChI Key: OSRYTQCATQFLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide, also known as PTZ-NH-NH2, is a synthetic organic compound that belongs to the family of phenothiazine derivatives. It has been widely used in scientific research as a tool to study the mechanism of action of various biological systems. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable research tool for scientists.

Mechanism of Action

The mechanism of action of 4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is not fully understood, but it is thought to involve the modulation of calcium signaling pathways. This compound has been shown to increase intracellular calcium levels by activating voltage-gated calcium channels and inhibiting calcium pumps. This increase in calcium levels can lead to a range of biochemical and physiological effects, including the activation of protein kinases and the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of calcium signaling pathways, the activation of protein kinases, and the release of neurotransmitters. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its ability to modulate calcium signaling pathways. This makes it a valuable tool for studying the role of calcium signaling in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One area of interest is the development of new therapeutic agents based on this compound. Another area of interest is the development of new tools for studying the role of calcium signaling in various biological processes. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential toxicity in different experimental systems.

Synthesis Methods

The synthesis of 4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide involves the reaction of 4-nitrophenyl isocyanate with 10H-phenothiazine-10-carboxylic acid in the presence of a base. The resulting compound is then reduced to this compound using a suitable reducing agent. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been widely used in scientific research as a tool to study the mechanism of action of various biological systems. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable research tool for scientists. This compound has been used to study the role of calcium signaling in various biological processes, including neurotransmitter release, muscle contraction, and cell proliferation.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c21-19(13-9-11-14(12-10-13)24(26)27)22-28-20(25)23-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)23/h1-12H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRYTQCATQFLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=C(C=C4)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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